(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
Description
Properties
CAS No. |
94030-83-8 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C15H22O3/c1-9(16)5-15(17)18-8-11-6-10-7-14(11)13-4-2-3-12(10)13/h10-14H,2-8H2,1H3 |
InChI Key |
OAGHHOVAANMDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Octahydro-4,7-methano-inden-5-one
- A flame-dried 5-L 3-necked flask equipped with mechanical stirring and temperature control is charged with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) under nitrogen atmosphere.
- The solution is cooled to 15-20 °C, and octahydro-4,7-methano-inden-5-one (4.32 mol) is added slowly over 3-4 hours.
- The reaction temperature is allowed to rise to 25-30 °C and maintained for 1 hour.
- The reaction is quenched with acetic acid and ice, followed by separation of the organic layer to yield 5-methyl-octahydro-4,7-methano-inden-5-ol with approximately 90% yield.
- This step introduces a methyl group via nucleophilic addition to the ketone, forming a secondary alcohol intermediate.
Dehydration to Hexahydro-4,7-methano-indene Isomers
- The crude 5-methyl-octahydro-4,7-methano-inden-5-ol is heated to 105-110 °C to remove THF solvent.
- After cooling, p-toluenesulfonic acid (PTSA) and toluene are added, and the mixture is refluxed (~120-135 °C) to remove water azeotropically over 25-30 hours.
- The reaction mixture is quenched with water, washed with sodium carbonate solution, and distilled to afford hexahydro-4,7-methano-indene isomers in 92% yield.
- This step converts the alcohol to a mixture of olefinic bicyclic compounds via acid-catalyzed dehydration.
Hydroformylation to Aldehyde Intermediates
- Hexahydro-4,7-methano-indene isomers are subjected to hydroformylation in a 4 L Zipper Clave reactor with carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst under syngas (CO/H2 50:50) at 300 psig and 120 °C for ~2.5 hours.
- The reaction yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with 88% total yield.
- The aldehydes are separated by distillation and characterized by GC and NMR.
Synthesis of this compound
Direct Esterification Approach
- The aldehyde or alcohol intermediates can be converted to the acetoacetate ester via esterification with acetoacetic acid derivatives or acetoacetylation reagents.
- Although specific detailed protocols for this esterification are less documented in the public domain, standard esterification methods using acid catalysis or activated acetoacetate esters (e.g., acetoacetyl chloride) are applicable.
- The reaction conditions typically involve mild heating and use of solvents such as toluene or dichloromethane, with purification by chromatography or distillation.
Alternative Synthetic Routes
- Some methods may involve the use of alkylation of acetoacetate anions with halomethyl derivatives of octahydro-4,7-methano-1H-indene, though these are less commonly reported.
- The bicyclic alcohol intermediate can be converted to the corresponding bromide or tosylate, which then undergoes nucleophilic substitution with acetoacetate salts.
Purification and Characterization
- The final product and intermediates are purified by distillation under reduced pressure or chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).
- Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
- The presence of multiple chiral centers in the bicyclic framework results in isomeric mixtures, which can be separated or used as mixtures depending on application.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Grignard Addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF, 15-30 °C, quench with HOAc/ice | 5-methyl-octahydro-4,7-methano-inden-5-ol | 90 | Controlled addition, inert atmosphere |
| 2 | Acid-Catalyzed Dehydration | 5-methyl-octahydro-4,7-methano-inden-5-ol | PTSA, toluene reflux, azeotropic water removal | Hexahydro-4,7-methano-indene isomers | 92 | Long reflux, water removal critical |
| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, CO/H2 (50:50), 300 psig, 120 °C | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methylated aldehyde | 88 | Syngas pressure reactor required |
| 4 | Esterification | Aldehyde or alcohol intermediates | Acetoacetic acid derivatives, acid catalysis | This compound | Variable | Standard esterification methods |
Research Findings and Notes
- The Grignard addition step is highly efficient and scalable, providing a key alcohol intermediate in high yield and purity.
- Dehydration under acidic conditions must be carefully controlled to avoid side reactions and ensure high conversion to olefinic isomers.
- Hydroformylation using rhodium catalysts is a well-established method to introduce aldehyde functionality regioselectively on bicyclic systems.
- The final esterification step, while less documented in detail, follows classical organic synthesis protocols and can be optimized for yield and purity depending on the acetoacetate reagent and conditions used.
- The presence of multiple chiral centers in the bicyclic system results in isomeric mixtures; separation techniques such as HPLC and GC are essential for obtaining pure isomers if required.
- Commercially, these compounds are often used as isomeric mixtures due to the complexity and cost of separation.
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Functional Groups: The acetoacetate ester contains a β-ketoester group (CH₃COCH₂COO−), offering reactivity for enolate formation and polymerization. This contrasts with aldehydes (e.g., octahydro-4,7-methanoindenecarbaldehyde, CAS 30772-79-3 ) and ketones (e.g., 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one ), which are more reactive in nucleophilic additions but less stable. The polyacrylate ester (CAS 34755-33-4 ) is a polymerized derivative, resulting in higher molecular weight and distinct material properties (e.g., film-forming ability).
Applications: Fragrances: Ketones (e.g., 1-(octahydro-4,7-methanoinden-5-yl)-propan-2-one) and aldehydes are prized for their olfactory profiles, contributing to floral and woody accords . The acetoacetate ester may serve as a precursor for fragrance ingredients. Polymers: The homopolymer (CAS 34755-33-4) is utilized in coatings and adhesives due to its acrylic backbone , whereas the acetoacetate derivative could participate in crosslinking reactions. Biochemical Research: D609 (CAS 83373-60-8) is a specialized tool for studying lipid signaling pathways, unlike the other compounds .
Safety Profiles: The polyacrylate homopolymer (CAS 34755-33-4) poses notable hazards (oral toxicity, skin/eye irritation) , while simpler esters like octahydro-4,7-methanoindenyl acetate (CAS 64001-15-6) are classified as low-risk .
Research Findings
- Synthetic Routes: Many analogs are synthesized from octahydro-4,7-methano-inden-5-one via Grignard reactions, hydrogenation, or esterification . For example, 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one is prepared by alkylation of the parent ketone .
- Analytical Methods: Reverse-phase HPLC with Newcrom R1 columns effectively separates octahydro-4,7-methanoindenyl derivatives, including acetates and aldehydes .
- Market Availability: BuGuCh & Partners and BIOZOL Diagnostica Vertrieb GmbH are key suppliers of these niche chemicals .
Biological Activity
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is a bicyclic compound with potential applications in various fields, including fragrance and flavor industries. Its unique structural characteristics and reactivity with biological systems have drawn attention for further research into its biological activity. This article explores the biological properties, including antimicrobial and antiproliferative activities, as well as its potential applications in medicinal chemistry.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Ester |
| Bicyclic Framework | Yes |
| Applications | Fragrance, flavoring, organic synthesis |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Preliminary findings suggest that this compound exhibits significant antibacterial activity.
Case Study: Antimicrobial Assays
In a comparative study, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 125 |
| S. aureus | 62.5 |
These results indicate that this compound may possess potential as an antibacterial agent, particularly against methicillin-resistant strains.
Antiproliferative Activity
In addition to its antimicrobial properties, the compound has been assessed for its antiproliferative effects on cancer cell lines. Research focused on its impact on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
Case Study: Antiproliferative Assays
The following table summarizes the IC50 values obtained from cell viability assays:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
These findings suggest that this compound may inhibit cancer cell proliferation effectively.
The mechanisms underlying the biological activity of this compound are still under investigation. However, initial studies suggest that its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. Further research is required to elucidate these mechanisms fully.
Computational Studies
In silico studies have also been conducted to predict the interaction of this compound with specific protein targets associated with bacterial resistance mechanisms. These studies indicate potential binding affinities that warrant further exploration in drug development.
Q & A
Q. What are the established synthetic routes for (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate, and what key reaction parameters must be controlled?
The synthesis involves esterification of octahydro-4,7-methano-1H-inden-5-ol with acetoacetyl chloride under acid catalysis. Critical parameters include:
- Temperature control (60–80°C to minimize side reactions)
- Stoichiometric ratio (1:1.2 alcohol-to-acid chloride for optimal yield)
- Inert atmosphere (argon/nitrogen) to prevent hydrolysis. Intermediate purity should be verified via thin-layer chromatography (TLC) before proceeding. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- ¹H/¹³C NMR : Focus on methine protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 170–175 ppm).
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS ([M+H]⁺ expected). Compare spectral data with computationally predicted patterns (DFT) and reference compounds. Multiplicity in NMR should align with the bicyclic structure’s coupling constants .
Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?
- Store under nitrogen at –20°C with desiccants (e.g., molecular sieves).
- Monitor degradation via accelerated aging studies (40°C, 75% RH for 30 days) using HPLC (C18 column, acetonitrile/water gradient).
- Quantify hydrolysis products (e.g., free acetoacetic acid) against calibrated standards. Track retention time shifts >2% as degradation indicators .
Advanced Research Questions
Q. How can contradictory results in thermal stability profiles from different studies be systematically resolved?
Design a full factorial experiment testing:
- Temperature (30–60°C)
- Humidity (0–80% RH)
- Oxygen exposure (0–21%). Use thermogravimetric analysis (TGA) for mass loss profiles and differential scanning calorimetry (DSC) for decomposition onset. Apply multivariate regression to identify dominant degradation factors. Reconcile discrepancies by standardizing reporting metrics (e.g., Td₅% vs. Tonset) .
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate activation barriers for ester hydrolysis (B3LYP/6-311+G(d,p)).
- COMSOL Multiphysics® : Simulate reaction kinetics under flow conditions (0.1–10 mL/min). Validate predictions via microreactor experiments, comparing observed vs. computed conversion rates. Use AI-driven parameter optimization to refine models .
Q. How should researchers optimize synthetic yield in scaled-up reactions?
Implement a Box-Behnken design with:
Q. What methodological approach elucidates acid-catalyzed decomposition mechanisms?
- Isotope Labeling : Track ¹⁸O migration via GC-MS after hydrolyzing ¹⁸O-labeled ester.
- Kinetic Isotope Effects (KIE) : Compare kH/kD in D₂O vs. H₂O.
- Stopped-Flow NMR : Capture transient intermediates (e.g., acylium ions). Correlate experimental activation energies (Eyring plots) with DFT-calculated transition states .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting NMR assignments for the methanoindenyl moiety?
- Perform NOESY experiments to confirm spatial proximity of bridgehead protons.
- Compare experimental ¹³C shifts with DFT-calculated chemical shifts (GIAO method).
- Use dynamic NMR (variable-temperature) to resolve overlapping signals caused by conformational exchange .
Q. What statistical methods are recommended for analyzing batch-to-batch variability in purity?
Apply ANOVA to purity data from ≥5 independent syntheses. Use Tukey’s HSD test to identify outliers. Control charting (X-bar and R charts) monitors process stability. Root-cause analysis (e.g., fishbone diagram) identifies variability sources (e.g., raw material quality, stirring efficiency) .
Experimental Design
Q. How to design a study comparing catalytic efficiency of lipases in esterifying this compound?
Use a randomized block design with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
